molecular formula C24H34Cl3NO2 B15348257 ((4-(2-Methyl-2-butyl)-2-chlorophenoxy)ethoxyethyl)(4-chlorobenzyl)dimethylammonium chloride CAS No. 66902-78-1

((4-(2-Methyl-2-butyl)-2-chlorophenoxy)ethoxyethyl)(4-chlorobenzyl)dimethylammonium chloride

Cat. No.: B15348257
CAS No.: 66902-78-1
M. Wt: 474.9 g/mol
InChI Key: ZJOAVTJFSFMZIV-UHFFFAOYSA-M
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Description

The target compound, ((4-(2-Methyl-2-butyl)-2-chlorophenoxy)ethoxyethyl)(4-chlorobenzyl)dimethylammonium chloride, is a quaternary ammonium salt characterized by:

  • A 4-chlorobenzyl group linked to a dimethylammonium core.
  • A phenoxyethoxyethyl side chain substituted with 2-methyl-2-butyl and chlorine at the para position.

While direct references to this compound are absent in the provided evidence, synthesis pathways for analogous compounds (e.g., 4-chlorobenzyl ethers) involve nucleophilic substitution reactions using 4-chlorobenzyl chloride and phenolic intermediates under alkaline conditions .

Properties

CAS No.

66902-78-1

Molecular Formula

C24H34Cl3NO2

Molecular Weight

474.9 g/mol

IUPAC Name

2-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C24H34Cl2NO2.ClH/c1-6-24(2,3)20-9-12-23(22(26)17-20)29-16-15-28-14-13-27(4,5)18-19-7-10-21(25)11-8-19;/h7-12,17H,6,13-16,18H2,1-5H3;1H/q+1;/p-1

InChI Key

ZJOAVTJFSFMZIV-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl)Cl.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Synthesis Method Applications Key Properties Regulatory Status
Target Compound Quaternary ammonium with 4-chlorobenzyl and phenoxyethoxyethyl groups Multi-step alkylation of 4-chlorobenzyl chloride and phenolic intermediates Potential biocide/surfactant High polarity, likely low volatility, moderate water solubility Not explicitly regulated (based on evidence)
(4-Chlorophenyl)methanaminium chloride Simple 4-chlorobenzylammonium chloride Reaction of 4-chlorobenzylamine with HCl in ethanol Thrombin inhibitor (biological activity) Crystalline solid, hydrogen-bonded network Not listed in RoHS/REACH
C.I. Basic Blue 26 [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride Condensation of aromatic amines and aldehydes Textile dye (hair coloring) Carcinogenic due to Michler’s ketone impurity Restricted under EU RoHS
Haloxyfop ethoxyethyl ester 2-ethoxyethyl ester with pyridinyl and phenoxy groups Esterification of haloxyfop acid Herbicide (acetyl-CoA carboxylase inhibitor) Lipophilic, systemic action Regulated as pesticide

Physicochemical Properties

  • Polarity and Solubility : The target compound’s ethoxyethyl chain enhances water solubility compared to purely aromatic quaternary salts (e.g., C.I. Basic Blue 26). However, the 2-methyl-2-butyl group may increase lipophilicity, favoring membrane penetration in biocidal applications.
  • Stability : Quaternary ammonium compounds are generally stable under acidic conditions but degrade in alkaline environments. The chlorine substituents may enhance oxidative stability .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Chlorine Substitution : Para-chlorine on the benzyl group (as in the target compound and (4-chlorophenyl)methanaminium chloride) enhances electrophilicity , improving interaction with biological targets .
  • Side Chain Modifications : Ethoxyethyl groups improve solubility but may reduce biocidal efficacy compared to shorter alkyl chains (e.g., in haloxyfop derivatives) .

Environmental and Health Considerations

  • Toxicity : Quaternary ammonium compounds are often toxic to aquatic life. The target compound’s persistence in water requires further study.

Q & A

What are the recommended synthetic routes for ((4-(2-Methyl-2-butyl)-2-chlorophenoxy)ethoxyethyl)(4-chlorobenzyl)dimethylammonium chloride, and how can reaction efficiency be optimized?

Answer:
The synthesis of quaternary ammonium salts like this compound typically involves nucleophilic substitution and alkylation steps. A plausible route includes:

Intermediate Preparation : Synthesis of the phenoxyethoxyethyl moiety via Williamson ether synthesis, combining 4-(2-methyl-2-butyl)-2-chlorophenol with ethoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .

Quaternary Ammonium Formation : Reacting the intermediate with 4-chlorobenzyl chloride and dimethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux.
Optimization Strategies :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Monitor reaction progress via HPLC or TLC to minimize byproducts.
  • Purify via recrystallization or column chromatography for >95% purity .

How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Phenoxy Moiety : Aromatic protons at δ 6.8–7.4 ppm (split due to chloro and alkyl substituents) .
    • Quaternary Ammonium : Methyl groups (N(CH₃)₂) appear as singlets at δ 3.0–3.5 ppm .
  • FTIR :
    • C-Cl stretches at 750–550 cm⁻¹ and C-O-C (ether) at 1250–1050 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z corresponding to the molecular weight (calculate based on C₂₃H₃₀Cl₂NO₂⁺). Fragmentation patterns should confirm the ethoxyethyl and benzyl groups .

What computational methods are suitable for predicting the compound’s bioavailability and target interactions?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate lipid bilayer interactions to assess membrane permeability (e.g., using GROMACS) .
  • Docking Studies :
    • Use AutoDock Vina to model interactions with acetylcholine-binding proteins or ion channels, given the quaternary ammonium’s structural similarity to cholinergic agents .
  • ADMET Prediction :
    • Tools like SwissADME predict logP (lipophilicity) and BBB penetration. High logP (>3) suggests strong membrane affinity but potential toxicity .

How can researchers resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Dose-Response Analysis :
    • Perform IC₅₀/EC₅₀ assays to distinguish therapeutic vs. toxic concentrations .
  • Mechanistic Studies :
    • Use flow cytometry to differentiate apoptosis (desired antimicrobial effect) from necrosis (nonspecific cytotoxicity) .
  • Control Experiments :
    • Compare with structurally similar analogs (e.g., 4-chlorobenzyl derivatives) to isolate the role of the phenoxyethoxyethyl group .

What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?

Answer:

  • Scaffold Modification :
    • Replace the 2-methyl-2-butyl group with branched alkyl chains to assess steric effects on target binding .
    • Substitute the 4-chlorobenzyl group with fluorinated or methoxy variants to modulate electronic properties .
  • In Silico SAR :
    • Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with activity .
  • Biological Assays :
    • Test derivatives against Gram-positive/-negative bacteria and mammalian cell lines to identify selectivity trends .

What methodologies are recommended for assessing environmental toxicity and degradation pathways?

Answer:

  • Ecotoxicity Testing :
    • Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (LC₅₀/EC₅₀) .
  • Degradation Studies :
    • Perform photolysis (UV irradiation) and hydrolysis (pH 7–9) experiments to identify breakdown products via LC-MS .
  • QSAR Modeling :
    • Predict persistence and bioaccumulation using EPI Suite, focusing on the quaternary ammonium’s resistance to microbial degradation .

Notes

  • Structural analogs (e.g., 4-chlorobenzyl derivatives) provide indirect insights .
  • Computational tools (AutoDock, SwissADME) are critical for hypothesis-driven research .

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